(4-Bromo-benzyl)-(3-trifluoromethoxy-propyl)-amine
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Overview
Description
(4-Bromo-benzyl)-(3-trifluoromethoxy-propyl)-amine is an organic compound that features a benzyl group substituted with a bromine atom at the 4-position and a propylamine chain substituted with a trifluoromethoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-benzyl)-(3-trifluoromethoxy-propyl)-amine typically involves multiple steps:
Bromination of Benzyl Compounds: The initial step involves the bromination of benzyl compounds using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Formation of Trifluoromethoxy Propylamine: The trifluoromethoxy propylamine can be synthesized by reacting 3-chloropropylamine with trifluoromethanol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-benzyl)-(3-trifluoromethoxy-propyl)-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone can be used for nucleophilic substitution.
Oxidation: Potassium permanganate in acidic conditions can oxidize the benzyl group.
Reduction: Hydrogen gas in the presence of a palladium catalyst can reduce nitro groups.
Major Products
Substitution: Formation of benzyl amines or benzyl thiols.
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of primary amines.
Scientific Research Applications
(4-Bromo-benzyl)-(3-trifluoromethoxy-propyl)-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Bromo-benzyl)-(3-trifluoromethoxy-propyl)-amine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzyl alcohol: Similar structure but with a hydroxyl group instead of an amine.
Benzyl bromide: Lacks the trifluoromethoxy propylamine chain.
Uniqueness
(4-Bromo-benzyl)-(3-trifluoromethoxy-propyl)-amine is unique due to the presence of both a brominated benzyl group and a trifluoromethoxy propylamine chain, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H13BrF3NO |
---|---|
Molecular Weight |
312.13 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-3-(trifluoromethoxy)propan-1-amine |
InChI |
InChI=1S/C11H13BrF3NO/c12-10-4-2-9(3-5-10)8-16-6-1-7-17-11(13,14)15/h2-5,16H,1,6-8H2 |
InChI Key |
ARHBKKOPEHPYGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCCCOC(F)(F)F)Br |
Origin of Product |
United States |
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